methyl 4,5-dihydro-1H-pyrazole-5-carboxylate, trifluoroacetic acid
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Overview
Description
Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate, trifluoroacetic acid is a compound that combines a pyrazole derivative with trifluoroacetic acid. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known for their versatility in organic synthesis and medicinal chemistry . Trifluoroacetic acid is a strong organic acid commonly used in chemical synthesis and purification processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dihydro-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of hydrazine derivatives with acetylenic ketones . The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as methanol or ethanol. The resulting product is then treated with trifluoroacetic acid to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrazole-5-carboxylic acid derivatives, alcohols, amines, and substituted pyrazoles .
Scientific Research Applications
Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4,5-dihydro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-5-carboxylic acid: A similar compound with a different substituent at the nitrogen atom.
3,5-Dimethylpyrazole: Another pyrazole derivative with methyl groups at different positions.
4,5-Dihydro-1H-pyrazole-3-carboxylic acid: A compound with a carboxylic acid group at a different position on the pyrazole ring.
Uniqueness
Methyl 4,5-dihydro-1H-pyrazole-5-carboxylate, trifluoroacetic acid is unique due to its combination of a pyrazole ring with a trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
2649076-00-4 |
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Molecular Formula |
C7H9F3N2O4 |
Molecular Weight |
242.2 |
Purity |
95 |
Origin of Product |
United States |
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